4-Terpineol, (-)-

Catalog No.
S625231
CAS No.
20126-76-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Terpineol, (-)-

CAS Number

20126-76-5

Product Name

4-Terpineol, (-)-

IUPAC Name

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1

InChI Key

WRYLYDPHFGVWKC-JTQLQIEISA-N

SMILES

Array

Synonyms

(R)-1-isopropyl-4-methyl-3-cyclohexen-1-ol, terpinen-4-ol, terpinenol-4

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O

Isomeric SMILES

CC1=CC[C@](CC1)(C(C)C)O

The exact mass of the compound (-)-Terpinen-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-4-Terpineol, CAS 20126-76-5, is the levorotatory (-) enantiomer of 4-terpineol, a monocyclic terpene alcohol. While racemic 4-terpineol is a major bioactive constituent of commercial tea tree oil, the procurement of the specific (-) enantiomer is critical for applications demanding stereochemical purity and predictable activity. This isomer serves as a valuable chiral building block in asymmetric synthesis and offers distinct advantages in formulations where interactions with biological systems are chirality-dependent. Its utility spans from specialized intermediates in pharmaceutical and agrochemical synthesis to high-performance additives in cosmetics and advanced materials.

Substituting high-purity (-)-4-Terpineol with crude mixtures like tea tree oil, racemic 4-terpineol, or other isomers such as α-terpineol introduces significant performance and regulatory risks. Tea tree oil contains a complex mixture of over 100 compounds, with 4-terpineol content varying (up to 48%) and a natural enantiomeric distribution that is not levo-pure. This compositional variance leads to batch-to-batch inconsistency in bioactivity and formulation behavior. Furthermore, isomers like α-terpineol, while structurally similar, exhibit different biological activities and physical properties, such as odor profiles and solvency, making them unsuitable as direct drop-in replacements. For applications in chiral synthesis or where specific receptor interactions are paramount, the presence of the (+) enantiomer or other isomers can inhibit or alter the desired outcome, compromising end-product efficacy and reproducibility.

Enhanced Anti-Inflammatory Activity Compared to Isomeric Impurities

In a key study on LPS-activated human monocytes, pure terpinen-4-ol was shown to be the primary driver of the anti-inflammatory effects often attributed to tea tree oil. It significantly suppressed the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-10 by approximately 50%, and PGE2 by 30%. In contrast, another major isomer present in tea tree oil, 1,8-cineole, showed no significant effect on suppressing these inflammatory mediators, while α-terpineol's primary contribution was found to be the suppression of superoxide, not a broad cytokine reduction. This demonstrates that substituting pure 4-terpineol with mixtures containing these other isomers will dilute the targeted anti-inflammatory efficacy.

Evidence DimensionSuppression of LPS-induced pro-inflammatory mediators
Target Compound DataTerpinen-4-ol: ~50% reduction in TNF-α, IL-1β, IL-10; ~30% reduction in PGE2
Comparator Or Baseline1,8-Cineole: No significant effect. α-Terpineol: Primarily suppresses superoxide.
Quantified DifferenceQualitatively superior and mechanistically distinct anti-inflammatory profile compared to common isomers.
ConditionsIn vitro assay using lipopolysaccharide (LPS)-activated human peripheral blood monocytes, evaluated after 40 hours.

For developing potent and reproducible topical anti-inflammatory formulations, procuring pure 4-terpineol is critical to avoid the inefficacy and variability introduced by less active isomers.

Superior Antifungal Efficacy for Post-Harvest Protection Compared to Crude Tea Tree Oil

In a study on post-harvest strawberry fruit, treatment with pure terpinen-4-ol was significantly more effective at inhibiting gray mold (Botrytis cinerea) than treatment with commercial tea tree oil (TTO). The superior performance of terpinen-4-ol is linked to its stronger induction of the fruit's natural disease resistance pathways. Specifically, at 12 hours post-treatment, the activity of phenylalanine ammonia-lyase (PAL), a key defense enzyme, was 59% higher in the terpinen-4-ol group compared to only a 46% increase in the TTO group, relative to the control. This highlights that the other components in TTO do not contribute equally to this specific protective mechanism and may dilute the effect of the key active ingredient.

Evidence DimensionInduction of Phenylalanine Ammonia-Lyase (PAL) Activity
Target Compound Data59% increase over control at 12 hours
Comparator Or BaselineTea Tree Oil (TTO): 46% increase over control at 12 hours
Quantified Difference28% higher PAL induction activity compared to crude TTO.
ConditionsPost-harvest 'Hongyan' strawberry fruit, evaluated 12 hours after treatment.

For developing bio-fungicides, using purified terpinen-4-ol instead of crude TTO allows for a lower effective concentration and more reliable activation of plant defense mechanisms, improving product performance and consistency.

Predictable Handling and Formulation: Defined Solubility vs. Complex Mixtures

(-)-4-Terpineol is sparingly soluble in water but highly miscible in organic solvents like ethanol and oils. This defined solubility profile contrasts sharply with that of crude tea tree oil, which is a complex mixture with over 100 constituents whose overall solubility depends on the variable ratios of its components (hydrocarbons, alcohols, etc.). Formulating with a single, pure compound like (-)-4-Terpineol ensures predictable phase behavior, easier emulsification, and consistent performance in solvents and cosmetic bases. The use of crude oil can lead to phase separation, inconsistent viscosity, and unpredictable interactions with other formulation ingredients due to its compositional variability.

Evidence DimensionSolubility & Miscibility
Target Compound DataSparingly soluble in water; highly soluble in alcohols and oils.
Comparator Or BaselineTea Tree Oil: A complex mixture with variable solubility dependent on the concentration of ~100 different constituents.
Quantified DifferenceNot applicable (Qualitative difference in predictability).
ConditionsStandard formulation conditions for cosmetics, pharmaceuticals, and industrial products.

Procuring the pure compound eliminates a major source of process variability, reducing the need for batch-specific formulation adjustments and ensuring consistent end-product quality and stability.

High-Efficacy Cosmeceutical and Dermatological Formulations

This compound is the right choice for formulating high-potency, targeted anti-inflammatory skin care products, such as serums or creams for sensitive or blemish-prone skin. Its proven ability to suppress key inflammatory cytokines more effectively than isomeric mixtures ensures a consistent and potent biological effect, which is critical for reproducible product performance and substantiating marketing claims.

Development of Advanced Bio-Fungicides for Agriculture

As a primary active ingredient in next-generation bio-fungicides, (-)-4-Terpineol offers superior performance over less-defined botanical extracts. Its demonstrated ability to more effectively induce plant defense mechanisms provides a quantifiable advantage for protecting high-value crops from fungal pathogens like Botrytis cinerea, leading to more reliable field results.

Chiral Precursor in Asymmetric Synthesis

In pharmaceutical or fine chemical synthesis, the stereochemical purity of (-)-4-Terpineol makes it a valuable starting material or intermediate. Its defined chirality is essential for constructing complex molecules where specific stereoisomers are required for biological activity, eliminating the need for costly and inefficient chiral separation steps that would be necessary if starting from a racemic mixture.

Reproducible Flavor and Fragrance Compositions

For creating specific fragrance notes or flavor profiles, particularly those requiring peppery, woody, or earthy tones, pure (-)-4-Terpineol provides a consistent organoleptic profile. Unlike crude oils or isomer mixtures with varying compositions and aroma profiles (e.g., the more floral notes of α-terpineol), this single isomer ensures batch-to-batch consistency in the final fragrance or flavor, a critical factor for quality control in the food and consumer goods industries.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Heavy Atom Count

11

UNII

8VI196VS5T

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-4-terpineol

Dates

Last modified: 08-15-2023
Jeroen S. Dickschat, Helge B. Bode, Silke C. Wenzel, Rolf Müller, Stefan Schulz; Biosynthesis and identification of volatiles released by the myxobacterium Stigmatella aurantiaca., ChemBioChem, 611, 2023-2033. DOI:10.1002/cbic.200500174 PMID:16208730

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